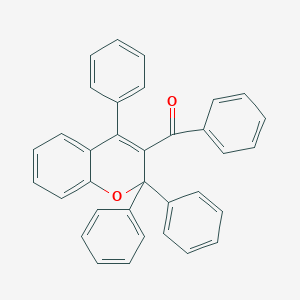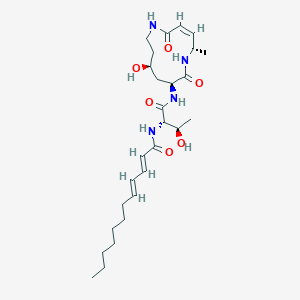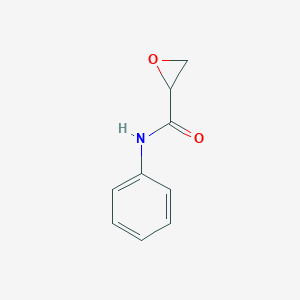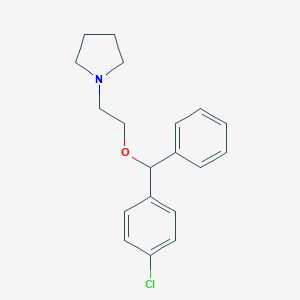
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine, also known as CPP or CPP-32, is a chemical compound that has been widely used in scientific research. CPP is a potent inhibitor of caspase-3, a key enzyme involved in apoptosis or programmed cell death. The inhibition of caspase-3 by CPP has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cell death and related processes.
Wirkmechanismus
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine acts as a potent inhibitor of caspase-3 by binding to the active site of the enzyme. This binding prevents the cleavage of caspase-3 substrates, leading to the inhibition of apoptosis. 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has also been shown to have other effects on cell signaling pathways, such as the inhibition of JNK and p38 MAPK pathways.
Biochemische Und Physiologische Effekte
In addition to its role in apoptosis, 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has been shown to have various other biochemical and physiological effects. It has been shown to protect cells from oxidative stress, inhibit inflammation, and modulate calcium signaling. 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has also been shown to have neuroprotective effects, protecting neurons from various insults such as ischemia and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine in lab experiments is its potent inhibition of caspase-3, which allows for the study of apoptosis and related processes. 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine is also relatively easy to synthesize and has a high purity, making it a reliable tool for scientific research. However, one limitation of using 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine is its potential off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are many possible future directions for research involving 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine. One direction is the study of the effects of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine on different cell types and in different disease models. Another direction is the development of new 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine analogs with improved potency and specificity for caspase-3 inhibition. Additionally, the use of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine in combination with other drugs or therapies may have synergistic effects and could be explored in future studies.
Conclusion
In conclusion, 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine is a valuable tool for scientific research, particularly in the study of apoptosis and related processes. Its potent inhibition of caspase-3 and other effects on cell signaling pathways make it a versatile compound for investigating various diseases and physiological processes. While there are limitations to its use, the potential future directions for research involving 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine are numerous and exciting.
Synthesemethoden
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine can be synthesized using a multi-step process, starting with the reaction of p-chlorobenzyl chloride with alpha-bromoethylamine hydrobromide to form the intermediate 2-(alpha-(p-chlorophenyl)benzyloxy)ethylamine. This intermediate is then reacted with pyrrolidine in the presence of a base catalyst to form 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has been extensively used in scientific research to study apoptosis and related processes. It has been shown to inhibit caspase-3 activity in various cell types, including neurons, cardiomyocytes, and cancer cells. This inhibition of caspase-3 has been used to investigate the role of apoptosis in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Eigenschaften
CAS-Nummer |
102163-37-1 |
|---|---|
Produktname |
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine |
Molekularformel |
C19H22ClNO |
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C19H22ClNO/c20-18-10-8-17(9-11-18)19(16-6-2-1-3-7-16)22-15-14-21-12-4-5-13-21/h1-3,6-11,19H,4-5,12-15H2 |
InChI-Schlüssel |
HPPADGKTEDXGAW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Synonyme |
1-[2-[(4-chlorophenyl)-phenyl-methoxy]ethyl]pyrrolidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
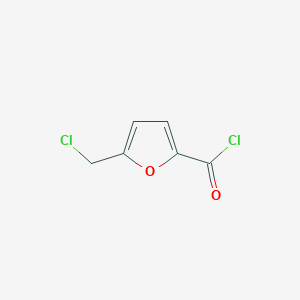
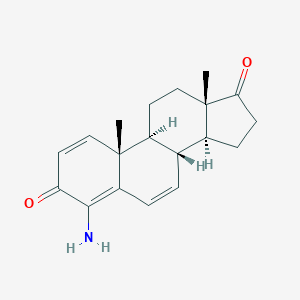


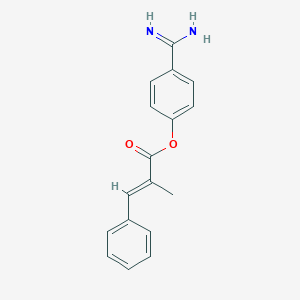



![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)
